molecular formula C23H31ClO4 B143490 Hydromadinone acetate CAS No. 2477-73-8

Hydromadinone acetate

Cat. No. B143490
CAS RN: 2477-73-8
M. Wt: 406.9 g/mol
InChI Key: DCVGANSDLNPXGO-WXLIAARGSA-N
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Description

Hydromadinone acetate, also known as chlormadinone acetate (CMA), is a synthetic progestin with anti-androgenic properties. It is used in hormonal contraceptives and for the treatment of androgen-dependent conditions. The metabolism of CMA has been extensively studied in various species, including humans, rabbits, rats, and dogs, revealing a complex array of metabolites with varying degrees of biological activity .

Synthesis Analysis

The synthesis of CMA and its metabolites has been a subject of research to understand its metabolic pathways and to identify its urinary metabolites. One such metabolite, 17α-acetoxy-6-chloro-2α, 3β-dihydroxy-4,6-pregnadien-20-one, was synthesized for identification purposes. The synthesis involved the conversion of CMA to its acetoxy derivatives, followed by reduction to produce dihydroxy compounds . Additionally, the synthesis of related compounds, such as 6-dehydro-16-methylene-17α-hydroxyprogesterone esters, has been explored to study the influence of structural changes on biological activity .

Molecular Structure Analysis

The molecular structure of CMA and its metabolites is crucial for understanding their biological activity. The presence of a chloro group at position 6 and an acetoxy group at position 17 is significant for the compound's progestational and anti-androgenic effects. The metabolites of CMA exhibit different configurations of hydroxy groups, which contribute to their varying anti-androgenic activities .

Chemical Reactions Analysis

CMA undergoes various chemical reactions in the body, leading to the formation of multiple metabolites. The metabolic fate of CMA involves hydroxylation at different positions, with species-specific differences observed in the metabolic patterns. For instance, 1-hydroxylation and 15-hydroxylation are new metabolic pathways found in rats and humans . The metabolism is also influenced by external factors, such as the administration of phenobarbital, which can stimulate the formation of certain metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of CMA and its metabolites, such as solubility and stability, are determined by their molecular structures. These properties are essential for the isolation and identification of metabolites from biological samples. The metabolites have been isolated from urine, feces, and bile, and their structures were characterized using physico-chemical data . The identification of these metabolites is important for understanding the drug's pharmacokinetics and for developing analytical methods to monitor its use.

Scientific Research Applications

Effects on Chronic Obstructive Pulmonary Disease (COPD)

A study conducted by Vos et al. (1994) evaluated the effects of chlormadinone acetate on blood gas values in patients with COPD. The research found that chlormadinone acetate, when used in conjunction with acetazolamide and oxygen, affected daytime arterial carbon dioxide tension and night-time end-tidal carbon dioxide tension. However, its effectiveness compared to acetazolamide in terms of gas exchange was less favorable (Vos et al., 1994).

Clinical Applications Beyond Contraception

Lin et al. (2018) reviewed the clinical applications of chlormadinone acetate beyond contraception. The paper highlights its usage for conditions such as dysmenorrhea and androgen excess related diseases. It suggests that chlormadinone acetate has non-contraceptive benefits, improving premenstrual or menstrual discomfort (Lin et al., 2018).

Impact on Canine Benign Prostatic Hyperplasia

Shibata et al. (2001) examined the effects of chlormadinone acetate on canine spontaneous benign prostatic hyperplasia. The study found that chlormadinone acetate reduced prostatic volume and altered histological compositions and apoptosis in treated canines (Shibata et al., 2001).

Pharmacodynamic Properties and Therapeutic Applications

Druckmann (2009) discussed the pharmocodynamic properties and therapeutic applications of chlormadinone acetate. The study highlighted its strong progestogenic effect and its use in hormone replacement therapy and contraception. Notably, it emphasized its anti-androgenic and slight glucocorticoid effects (Druckmann, 2009).

Metabolic Fate and Anti-Androgenic Activity

Honma et al. (1977) investigated the metabolic fate and anti-androgenic activity of chlormadinone acetate in various species, including humans. The study identified several metabolites and noted species-specific metabolic patterns. It also assessed the anti-androgenic activities of these metabolites (Honma et al., 1977).

Interaction with Enzymes

Huang et al. (2011) explored the inhibitory potential of chlormadinone acetate on important UDP-glucuronosyltransferases in human liver, highlighting its impact on drug metabolism and suggesting the need for caution when co-administered with certain drugs (Huang et al., 2011).

properties

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVGANSDLNPXGO-WXLIAARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226145
Record name (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione
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Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydromadinone acetate

CAS RN

2477-73-8
Record name (6α)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione
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Record name Hydromadinone acetate
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Record name Hydromadinone acetate
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Record name (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione
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Record name Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-chloro-, (6α)
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Record name HYDROMADINONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA KINCL - Endokrinologie, 1963 - pubmed.ncbi.nlm.nih.gov
… hydromadinone acetate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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